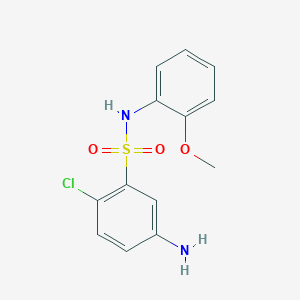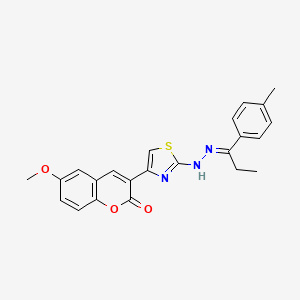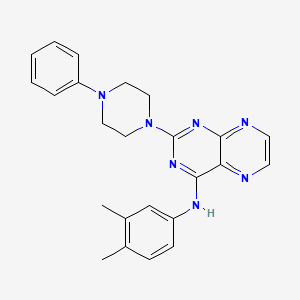
(1-Benzyl-4-methylpiperazin-2-yl)methanamine
Übersicht
Beschreibung
“(1-Benzyl-4-methylpiperazin-2-yl)methanamine” is a compound with the molecular weight of 219.33 . It is a liquid at room temperature . The compound belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 219.33 .Wissenschaftliche Forschungsanwendungen
Novel Therapeutic Agents Development
Research has explored derivatives of 1-Benzyl-4-methylpiperazin-2-yl methanamine for their potential as therapeutic agents. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated antidepressant-like activity and high selectivity versus other receptors, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis Methodologies
Efforts have also been made towards the synthesis of 2-(1-aminoalkyl)piperidines, showcasing innovative approaches to creating derivatives with potential applications in medicinal chemistry (Froelich et al., 1996).
Potential CNS Receptor Ligands
Another study described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine, highlighting the transformation into ligands for central nervous system receptors. This indicates the potential application of such compounds in CNS-related therapeutic development (Beduerftig et al., 2001).
Key Synthetic Intermediates
The efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, underscores the importance of such derivatives in the synthesis of critical therapeutic agents. This showcases the role of related compounds in facilitating the production of significant pharmaceuticals (Koroleva et al., 2012).
Anticonvulsant Activity
Research into the synthesis and characterization of heterocyclic schiff bases revealed potential anticonvulsant agents, demonstrating the broader pharmacological applications of derivatives related to 1-Benzyl-4-methylpiperazin-2-yl methanamine (Pandey & Srivastava, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-benzyl-4-methylpiperazin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-8-16(13(9-14)11-15)10-12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOFQLCMTNDASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)


![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)


![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)


